Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride

Cystinuria Crystallization inhibition Spirocyclic bioisostere

Tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a Boc-protected spirocyclic diamine building block (molecular formula C₁₃H₂₅ClN₂O₂, molecular weight 276.80) characterized by a rigid 1,8-diazaspiro[4.5]decane core in its hydrochloride salt form. It serves as a protected intermediate for the 1,8-diazaspiro[4.5]decane scaffold, a three-dimensional structural motif that has been incorporated into bioactive molecules targeting monoglyceride lipase (MAGL), the NK1 receptor, and L-cystine crystallization.

Molecular Formula C13H25ClN2O2
Molecular Weight 276.81
CAS No. 1890715-57-7
Cat. No. B2486179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride
CAS1890715-57-7
Molecular FormulaC13H25ClN2O2
Molecular Weight276.81
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;/h14H,4-10H2,1-3H3;1H
InChIKeyIBLRSHANOWIJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride (CAS 1890715-57-7): Procurement & Selection Evidence for Spirocyclic Building Blocks


Tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a Boc-protected spirocyclic diamine building block (molecular formula C₁₃H₂₅ClN₂O₂, molecular weight 276.80) characterized by a rigid 1,8-diazaspiro[4.5]decane core in its hydrochloride salt form . It serves as a protected intermediate for the 1,8-diazaspiro[4.5]decane scaffold, a three-dimensional structural motif that has been incorporated into bioactive molecules targeting monoglyceride lipase (MAGL), the NK1 receptor, and L-cystine crystallization [1]. The hydrochloride salt provides crystallinity and handling advantages over the free base form for solid dispensing and storage. The Boc (tert-butyloxycarbonyl) protecting group on the 8-position nitrogen enables selective deprotection and subsequent diversification at that site, making this compound a strategic intermediate for parallel library synthesis and structure-activity relationship (SAR) exploration.

Why Generic Substitution of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride Is Not Straightforward


The 1,8-diazaspiro[4.5]decane scaffold occupies a specific region of three-dimensional chemical space that is not interchangeable with other spirocyclic or monocyclic diamines [1]. Among close analogs, the position of the second nitrogen atom (1,8- vs. 2,8- vs. 1,9-diazaspiro registration), the nature of the counterion (hydrochloride vs. free base vs. oxalate), and the Boc-protection status each generate distinct physicochemical properties that affect downstream reactivity, solubility, and handling . A medicinal chemistry study demonstrated that replacing the N-methylpiperazine terminal group with a 1,8-diazaspiro[4.5]decane bioisostere produced approximately a 2-fold improvement in L-cystine crystallization inhibition potency, underscoring that subtle structural differences within this scaffold family translate into quantifiable biological performance differences [2]. For procurement decisions, the choice of counterion and protecting group combination directly determines the synthetic step economy and compatibility with intended reaction conditions, making generic one-to-one substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride Against Closest Analogs


1,8-Diazaspiro[4.5]decane Scaffold vs. N-Methylpiperazine in L-Cystine Crystallization Inhibition

In a direct head-to-head medicinal chemistry optimization study, the replacement of N-methylpiperazine terminal groups with a 1,8-diazaspiro[4.5]decane scaffold in L-cystine diamide inhibitors produced the compound LH1753 (8-L-cystinyl bis(1,8-diazaspiro[4.5]decane), 3), which was approximately 2-fold more potent than the parent compound LH708 (2) in inhibiting L-cystine crystallization [1]. The target compound in this guide—tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride—is the Boc-protected hydrochloride salt form of the same spirocyclic diamine building block used to construct LH1753, establishing a direct structural lineage from the commercial building block to the biologically validated scaffold.

Cystinuria Crystallization inhibition Spirocyclic bioisostere

Synthetic Availability and Purity Specification of the Hydrochloride Salt Form vs. Free Base

Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS 1890715-57-7) is commercially available from multiple suppliers with documented purity specifications of ≥97% (e.g., Leyan catalog, product number 1110632) and NLT 98% (e.g., MolCore catalog, product MC535365) . The free base form (tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate, CAS 937729-06-1) is a distinct chemical entity with a different molecular weight (240.34 vs. 276.80) and different physicochemical properties . The hydrochloride salt offers practical advantages including: (a) defined stoichiometry for reaction planning (MW 276.80, exactly 1:1 salt), (b) enhanced stability during room-temperature storage vs. the hygroscopic free amine, and (c) direct compatibility with aqueous workup conditions without requiring in situ acidification.

Synthetic accessibility Purity specification Salt form selection

1,8- vs. 2,8-Diazaspiro[4.5]decane Regioisomer: Differential Synthetic Access and Pharmacophore Geometry

The closest commercially available regioisomer to the target compound is tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride, in which the nitrogen atom positions differ within the spirocyclic framework (1,8- vs. 2,8-substitution) . This positional isomerism produces fundamentally different exit vector geometries for substituents projecting from the spirocyclic core. The 1,8-substitution pattern places the unprotected secondary amine at the 1-position (α to the spiro junction on the pyrrolidine ring), resulting in different pKa, steric environment, and three-dimensional orientation compared to the 2,8-isomer. The synthesis of the 1,8-diazaspiro[4.5]decane scaffold requires a specific bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions, a method first reported as a novel cyclization strategy distinct from routes used to access the 2,8-analog [1]. This regioisomeric differentiation means that synthetic routes optimized for one regioisomer cannot be applied to the other without complete redesign.

Regioisomeric differentiation Spirocyclic pharmacophore Vector geometry

Orthogonal Boc Protection Strategy: Step-Economy Advantage Over Bis-protected or Unprotected Spirocyclic Diamines

The tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride presents a mono-Boc-protected 1,8-diazaspiro[4.5]decane scaffold with the secondary amine at the 1-position remaining free (as the hydrochloride salt) for direct diversification . This contrasts with (a) bis-Boc-protected 1,8-diazaspiro[4.5]decane, which requires an additional deprotection step before the first diversification reaction, and (b) completely unprotected 1,8-diazaspiro[4.5]decane dihydrochloride (CAS 1159822-20-4), which requires selective reprotection to achieve regioselective functionalization . The mono-Boc strategy eliminates one synthetic step per diversification sequence. In the reported synthesis of the 1,8-diazaspiro[4.5]decane scaffold library, the Boc-protected building blocks were directly converted to lead generation libraries using either amide formation or reductive amination at the free amine, demonstrating the practical utility of this protection strategy [1].

Orthogonal protection Step economy Parallel synthesis

Recommended Application Scenarios for Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: Spirocyclic Bioisostere Replacement in CNS or Crystallization Inhibitor Programs

For drug discovery teams exploring conformationally constrained diamine scaffolds for CNS targets (e.g., MAGL, NK1 receptor) or crystallization inhibition programs (e.g., cystinuria), this compound provides the Boc-protected entry point to the 1,8-diazaspiro[4.5]decane scaffold that demonstrated a 2-fold potency improvement over the N-methylpiperazine analog in L-cystine crystallization inhibition [1]. The rigid spirocyclic geometry constrains the two amino groups into a defined spatial relationship, which can enhance target selectivity by reducing the conformational entropy penalty upon binding compared to flexible acyclic diamine linkers. The demonstrated oral bioavailability of final compounds incorporating this scaffold in mouse models further supports its suitability for programs requiring systemic exposure [1].

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) Campaigns

The mono-Boc protection strategy enables direct diversification at the free 1-position secondary amine (as hydrochloride) via amide coupling, reductive amination, or sulfonamide formation without requiring a preliminary deprotection step [2]. This makes the compound ideal for array synthesis where hundreds of analogs are prepared in parallel—saving one synthetic step per compound translates to significant reductions in total campaign duration and purification costs. After diversification, the Boc group can be removed under standard acidic conditions (TFA/DCM or HCl/dioxane) to reveal the 8-position amine for a second round of diversification or for salt formation to modulate physicochemical properties.

Chemical Biology Tool Compound Synthesis Requiring Defined Stereoelectronic Parameters

The 1,8-diazaspiro[4.5]decane scaffold occupies a unique region of 3D chemical space distinct from both monocyclic diamines (e.g., piperazine, homopiperazine) and other spirocyclic regioisomers (e.g., 2,8- or 1,9-diazaspiro analogs) . For probe molecule development where precise pharmacophore geometry is required—such as the MAGL inhibitor program at H. Lundbeck where a 1,8-diazaspiro[4.5]decane-8-carboxylate derivative achieved an IC₅₀ of 100 nM against mouse MAGL in an in vivo target engagement assay [3]—this building block provides the exact regioisomer validated in the patent literature. Procuring the specific 1,8-isomer rather than a generic diazaspiro mixture ensures that the exit vectors from the spirocyclic core match those in published structure-activity relationships.

Process Chemistry: Route Scouting with a Multi-Supplier, Specification-Defined Building Block

With documented availability from multiple suppliers at defined purity specifications (97% from Leyan ; NLT 98% from MolCore ), this compound offers procurement flexibility and supply chain redundancy. The hydrochloride salt form ensures batch-to-batch consistency in stoichiometric calculations (exact 1:1 amine:HCl ratio, MW 276.80) compared to the free base which may exhibit variable water content and protonation states depending on storage conditions . For process route scouting, this defined stoichiometry simplifies reaction optimization and facilitates tech transfer between discovery and development teams.

Quote Request

Request a Quote for Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.